molecular formula C13H11N3O B407832 2-[(3-Pyridinylmethylene)amino]benzamide

2-[(3-Pyridinylmethylene)amino]benzamide

Cat. No.: B407832
M. Wt: 225.25g/mol
InChI Key: CNVVEQXWXFDLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Pyridinylmethylene)amino]benzamide is a benzamide derivative featuring a Schiff base (imine) linkage between the 2-amino group of benzamide and 3-pyridinecarboxaldehyde. This structure combines a planar aromatic benzamide core with a pyridine ring, conferring unique electronic and coordination properties. Though direct synthetic details are unavailable in the provided evidence, analogous compounds (e.g., ) suggest possible routes such as condensation reactions under acidic or anhydrous conditions . Applications could span catalysis (via metal coordination) or medicinal chemistry (e.g., kinase inhibition), inferred from structurally related benzamide derivatives in .

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25g/mol

IUPAC Name

2-(pyridin-3-ylmethylideneamino)benzamide

InChI

InChI=1S/C13H11N3O/c14-13(17)11-5-1-2-6-12(11)16-9-10-4-3-7-15-8-10/h1-9H,(H2,14,17)

InChI Key

CNVVEQXWXFDLRX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)N=CC2=CN=CC=C2

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N=CC2=CN=CC=C2

solubility

33.8 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Functional Group Diversity

The target compound’s 3-pyridinylmethylene amino group distinguishes it from analogs with alternative substituents:

Compound Name Core Structure Substituent Group(s) Key Functional Features
2-[(3-Pyridinylmethylene)amino]benzamide Benzamide 3-Pyridinylmethylene amino Imine, pyridine, amide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide 2-Hydroxy-1,1-dimethylethyl, methyl N,O-bidentate directing group, hydroxyl
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (, Compound 15) Benzamide Thienylmethylthio, cyano-pyridine Thioether, cyano, ethylamino linkage
2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide (, Compound 20) Pyridinecarboxamide Isoxazolemethylthio, nitroaniline Thioether, nitro, isoxazole

Key Observations:

  • Pyridine vs. Thiophene/Isoxazole : The pyridine ring in the target compound offers a nitrogen lone pair for metal coordination or hydrogen bonding, unlike sulfur-containing thiophene (Compound 15) or isoxazole (Compound 20). This may enhance catalytic utility or target specificity in biological systems .
  • Imine vs. Thioether : The imine group in the target compound is more reactive (e.g., prone to hydrolysis) compared to stable thioether linkages in ’s analogs. This reactivity could be leveraged in dynamic covalent chemistry or prodrug designs .

Physicochemical Properties

  • Stability : The imine group may render the target compound less stable under acidic or humid conditions than ’s thioether-based analogs.

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